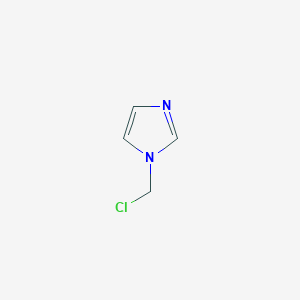![molecular formula C14H22N2 B13939546 2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline CAS No. 828911-68-8](/img/structure/B13939546.png)
2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline is an organic compound that features a pyrrolidine ring attached to an aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline typically involves the reaction of 2,5-dimethylaniline with 1-(2-chloroethyl)pyrrolidine under basic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate specific pathways, influencing cellular processes and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl-4-(1-pyrrolidinyl)-3(2H)-furanone
- 2,5-Dimethyl-4-(pyrrolidin-1-yl)furan-3(2H)-one
Uniqueness
2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline is unique due to its specific structural features, such as the presence of both the pyrrolidine ring and the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
828911-68-8 |
|---|---|
Molekularformel |
C14H22N2 |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
2,5-dimethyl-4-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-11-10-14(15)12(2)9-13(11)5-8-16-6-3-4-7-16/h9-10H,3-8,15H2,1-2H3 |
InChI-Schlüssel |
LMQZOBTYTDZJOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)C)CCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



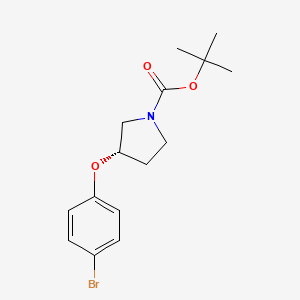
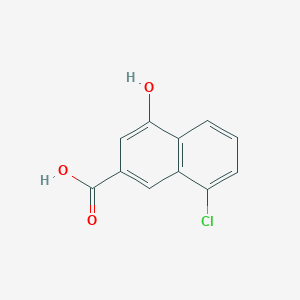
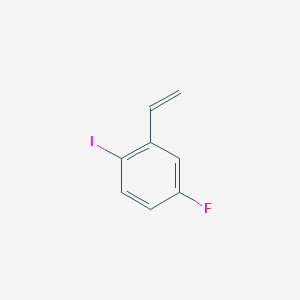
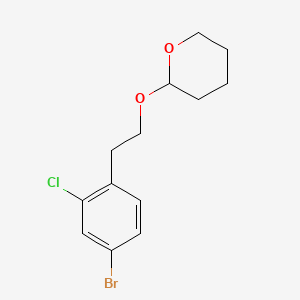

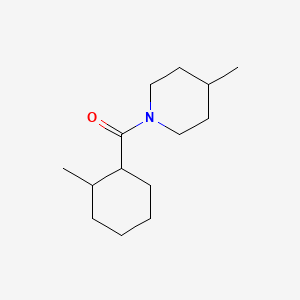
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)



![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
